1-(2-Ethylhexyl)biguanide
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Overview
Description
1-(2-Ethylhexyl)biguanide is a chemical compound with the molecular formula C10H23N5. It is a member of the biguanide family, which is known for its diverse applications in various fields, including medicine, biology, and industry. This compound is particularly notable for its antimicrobial properties and its role in targeting mitochondrial respiratory complex I.
Preparation Methods
The synthesis of 1-(2-Ethylhexyl)biguanide typically involves the condensation of guanidine with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, the reaction can be facilitated by using thiourea and phosphorus trichloride as cyanamide generators .
Chemical Reactions Analysis
1-(2-Ethylhexyl)biguanide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, often involving halogenated compounds as reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethylhexyl)biguanide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is known for its antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of 1-(2-Ethylhexyl)biguanide involves the inhibition of mitochondrial respiratory complex I. This inhibition leads to a decrease in ATP production, causing cellular energy depletion. The compound also activates AMP-kinase, which plays a role in cellular energy homeostasis . The molecular targets and pathways involved in this process include the mitochondrial membrane potential and various intracellular signaling pathways.
Comparison with Similar Compounds
1-(2-Ethylhexyl)biguanide can be compared with other biguanides such as metformin, phenformin, and proguanil:
Metformin: Widely used as an anti-hyperglycemic agent, metformin also inhibits mitochondrial respiratory complex I but has different pharmacokinetic properties.
Phenformin: Similar to metformin, phenformin inhibits mitochondrial respiration but is more potent and has a higher risk of lactic acidosis.
The uniqueness of this compound lies in its specific molecular structure, which allows it to effectively inhibit mitochondrial complex I and activate AMP-kinase, making it a valuable compound for various applications.
Properties
CAS No. |
94981-69-8 |
---|---|
Molecular Formula |
C10H23N5 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine |
InChI |
InChI=1S/C10H23N5/c1-3-5-6-8(4-2)7-14-10(13)15-9(11)12/h8H,3-7H2,1-2H3,(H6,11,12,13,14,15) |
InChI Key |
IPVTWNBWVXXRLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN=C(N)N=C(N)N |
Origin of Product |
United States |
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